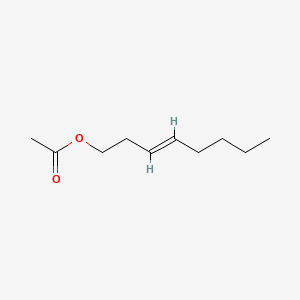

(Z)-3-Octen-1-ol acetate

Übersicht

Beschreibung

(Z)-3-Octen-1-ol acetate is an organic compound that belongs to the class of esters. It is commonly known for its fruity, mushroom-like aroma and is widely used in the food and fragrance industries. However, (Z)-3-Octen-1-ol acetate also has potential applications in scientific research due to its unique properties. In

Wissenschaftliche Forschungsanwendungen

Priming of Wheat with the Green Leaf Volatile Z-3-Hexenyl Acetate

Scientific Field

Plant Physiology

Application Summary

The green leaf volatile Z-3-Hexenyl Acetate (Z-3-HAC) is used to prime wheat for enhanced defense against subsequent infection with the hemibiotrophic fungus Fusarium graminearum .

Methods of Application

Wheat ears are preexposed to Z-3-HAC, which sensitizes them to respond faster and more strongly to future pathogen attack .

Results or Outcomes

After priming with Z-3-HAC, wheat ears accumulated up to 40% fewer necrotic spikelets. Furthermore, leaves of seedlings showed significantly smaller necrotic lesions compared with nonprimed plants, coinciding with strongly reduced fungal growth in planta .

Modification of Cellulose and Its Applications

Scientific Field

Polymer Science

Application Summary

Cellulose, a renewable material, has received enormous interest in recent time with an effort to minimize the environmental load from mining earthborn functional materials as well as reducing carbon footprint .

Methods of Application

Improvements in different techniques employed for cellulose and its derivatives are the subject of this review .

Results or Outcomes

The recent advancements in polymer production allow for more precise control, and make it possible to make functional celluloses with better physical qualities .

ZnO Nanostructured Materials

Scientific Field

Nanotechnology

Application Summary

ZnO nanostructured materials have gained considerable importance due to their distinct physical and chemical properties . They have potential applications across a variety of fields such as the rubber industry, pharmaceutical industry, cosmetics, textile industry, opto-electronics, and agriculture .

Methods of Application

Various chemical methods of preparation of ZnO NPs are used, including the mechanochemical process, controlled precipitation, sol–gel method, vapour transport method, solvothermal and hydrothermal methods, and methods using emulsion and micro-emulsion environments .

Results or Outcomes

The modifications of ZnO with organic (carboxylic acid, silanes) and inorganic (metal oxides) compounds and polymer matrices have been described . The multitudinous applications of ZnO NPs have been presented .

Biogenic Zinc Oxide Nanoparticles

Scientific Field

Biomedical Applications

Application Summary

Zinc oxide nanoparticles (ZnO NPs) have been broadly examined for practice in a variety of applications among metal NPs due to their optical, piezoelectric, semiconducting, spintronic, and photonic abilities .

Methods of Application

ZnO NPs formation is also increased in many cases by addition of NaOH or a novel stabilizing agent like curcumin, sodium lignosulfonate, polyol etc .

Results or Outcomes

ZnO NPs have undergone extensive research. In addition to their potential applications as antibiotics, antioxidants, anti-diabetics, and cytotoxic agents, ZnO NPs also hold a promising future as an antiviral treatment for SARS-CoV-2 .

(Z)-3-hexenyl-acetate in Pest Control

Scientific Field

Entomology

Application Summary

(Z)-3-hexenyl-acetate, a green leaf volatile similar to (Z)-3-Octen-1-ol acetate, has been found to be effective in controlling populations of the fall armyworm, Spodoptera frugiperda .

Methods of Application

Traps baited with (Z)-3-hexenyl-acetate were found to be more effective in attracting S. frugiperda and receiving more egg masses than traps baited with other volatile organic compounds (VOCs) or a blank control .

Results or Outcomes

This finding has practical implications for controlling S. frugiperda populations .

Eigenschaften

IUPAC Name |

[(Z)-oct-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXNWSHRRVPWLO-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Octen-1-ol acetate | |

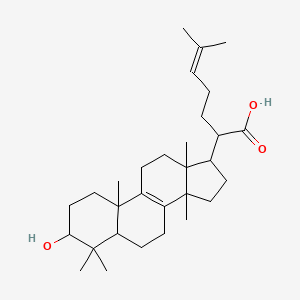

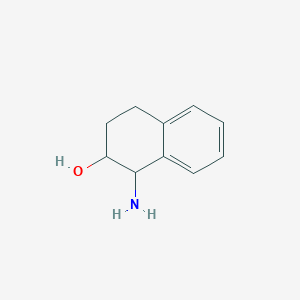

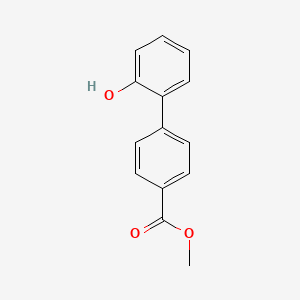

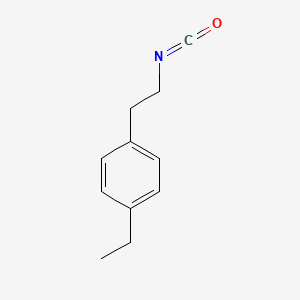

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

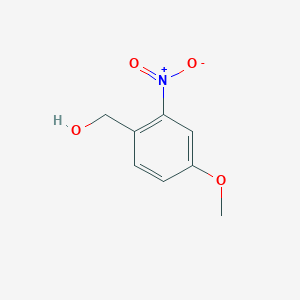

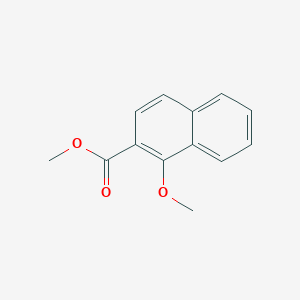

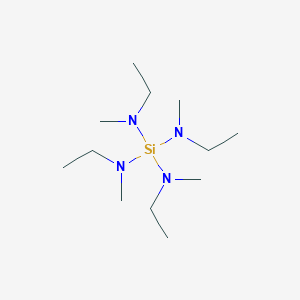

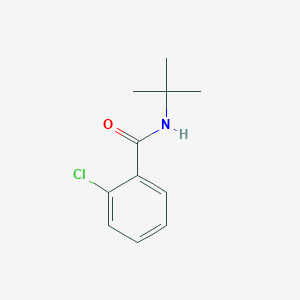

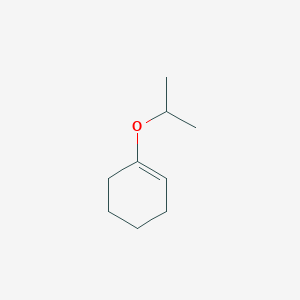

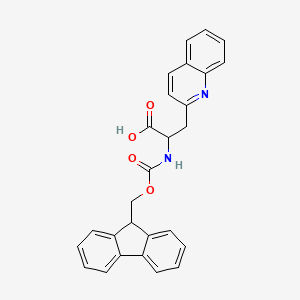

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)